ethyl 2-(hydroxymethyl)-3-methylbutanoate
Description
Contextual Significance in Organic Chemistry
The significance of ethyl 2-(hydroxymethyl)-3-methylbutanoate in organic chemistry primarily lies in its utility as a chiral precursor. The presence of a stereocenter at the C2 position, coupled with the reactive hydroxyl and ester functionalities, allows for a range of chemical transformations. These include oxidation, esterification, and nucleophilic substitution, which can be employed to construct intricate molecular architectures.
A key synthetic route to this compound involves the stereoselective reduction of its corresponding aldehyde, ethyl 2-formyl-3-methylbutanoate. This transformation is often achieved through enzymatic catalysis, a cornerstone of green chemistry, which allows for high enantioselectivity—the preferential formation of one enantiomer over the other. The use of biocatalysts, such as microbial cells, in aqueous buffer systems highlights a move towards more environmentally benign synthetic methods. For instance, a patented method describes the use of acetone-dried microbial cells with D-glucose and NADP as cofactors to achieve the conversion of the starting aldehyde to the desired chiral alcohol with a notable enantiomeric excess. oeno-one.eu
Academic Research Landscape and Trajectory
The academic research landscape for this compound is specialized, with a noticeable focus on its synthesis and potential as a chiral intermediate. While not as extensively studied as some of its structural isomers, its importance is recognized in the context of developing novel synthetic methodologies for producing enantiomerically pure compounds.
The trajectory of research appears to be moving towards the application of this and similar chiral building blocks in the synthesis of biologically active molecules and natural products. The demand for enantiopure compounds in the pharmaceutical and agrochemical industries continues to drive research into efficient and selective methods for their preparation, a domain where this compound and its derivatives could play a significant role. Future research may focus on expanding the library of catalysts for its synthesis and exploring its incorporation into a wider array of target molecules.
Structural Elucidation and Stereochemical Considerations
The molecular structure of this compound is characterized by an ethyl ester of a butanoic acid backbone, which is substituted with a methyl group at the C3 position and a hydroxymethyl group at the C2 position.
Table 1: Structural and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C8H16O3 |
| InChI | InChI=1S/C8H16O3/c1-4-11-8(10)7(5-9)6(2)3/h6-7,9H,4-5H2,1-3H3 |
| InChIKey | SLRBAQZDMRTACB-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C(CO)C(C)C |
| Monoisotopic Mass | 160.10994 Da |
Data sourced from PubChemLite. nih.gov
A critical aspect of this compound is its stereochemistry. The carbon atom at the C2 position is a chiral center, meaning that this compound can exist as two non-superimposable mirror images, or enantiomers: (R)-ethyl 2-(hydroxymethyl)-3-methylbutanoate and (S)-ethyl 2-(hydroxymethyl)-3-methylbutanoate.
The stereochemical outcome of its synthesis is of paramount importance, as the biological activity of chiral molecules is often dependent on their specific three-dimensional arrangement. The enzymatic reduction of ethyl 2-formyl-3-methylbutanoate is a powerful tool for controlling this stereochemistry, often yielding the desired enantiomer with high purity. The analysis of the optical purity of the resulting chiral alcohol is typically performed using techniques such as chiral High-Performance Liquid Chromatography (HPLC) after derivatization with a suitable chiral resolving agent. oeno-one.eu
Structure
3D Structure
Properties
CAS No. |
1509626-56-5 |
|---|---|
Molecular Formula |
C8H16O3 |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
ethyl 2-(hydroxymethyl)-3-methylbutanoate |
InChI |
InChI=1S/C8H16O3/c1-4-11-8(10)7(5-9)6(2)3/h6-7,9H,4-5H2,1-3H3 |
InChI Key |
SLRBAQZDMRTACB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CO)C(C)C |
Purity |
90 |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl 2 Hydroxymethyl 3 Methylbutanoate and Its Analogues
Conventional Synthetic Routes
Conventional methods for synthesizing ethyl 2-(hydroxymethyl)-3-methylbutanoate typically involve standard organic transformations such as esterification and the chemical modification of precursor molecules.
Esterification Reactions: Acid-Catalyzed Approaches
The most direct conventional method for preparing this compound is the Fischer esterification of the corresponding carboxylic acid, 2-(hydroxymethyl)-3-methylbutanoic acid, with ethanol. This reaction is typically catalyzed by a strong acid, such as concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.uk The reaction is a reversible process where the carboxylic acid and alcohol are heated together with the acid catalyst. chemguide.co.uk
To drive the equilibrium towards the formation of the ester product, it is common to use an excess of one of the reactants, typically the alcohol, or to remove the water formed during the reaction. For small esters like ethyl ethanoate, the product can be distilled off as it forms, which prevents the reverse reaction from occurring. chemguide.co.uk
General Reaction Scheme:
R-COOH (2-(hydroxymethyl)-3-methylbutanoic acid) + R'-OH (Ethanol) ⇌ R-COOR' (this compound) + H₂O (in the presence of an acid catalyst, e.g., H₂SO₄)
Derivatization from Related Precursors
Another common strategy involves the derivatization of closely related precursor molecules. This can involve the reduction of a related compound or the degradation of a larger molecule.
One such approach is the chemical reduction of a corresponding formyl derivative, such as ethyl 2-formyl-3-methylbutanoate. An analogous process has been described for the synthesis of ethyl 2-(hydroxymethyl)butanoate, where microbial cells are used to reduce ethyl 2-formylalkanoates. chemicalbook.com This transformation can also be achieved using standard chemical reducing agents like sodium borohydride (B1222165) (NaBH₄), which would reduce the aldehyde group to a primary alcohol.
Another example of derivatization is the synthesis of hydroxyalkanoate esters from biopolymers. For instance, (R)-(−)-Methyl 3-hydroxybutanoate can be synthesized by the acid-catalyzed depolymerization and transesterification of the biopolymer poly-[(R)-3-hydroxybutyric acid] (PHB) in a mixture of dichloroethane and methanol (B129727) with sulfuric acid. orgsyn.orgethz.ch This method provides an enantiomerically pure product derived from a renewable resource. orgsyn.org
Asymmetric Synthesis and Enantioselective Approaches
Due to the presence of a stereogenic center, the synthesis of single enantiomers of this compound is of significant interest. Asymmetric synthesis and resolution techniques are employed to obtain these optically active compounds.
Biocatalytic Resolution Techniques: Lipase-Mediated Processes
Biocatalysis, particularly using enzymes like lipases, offers a highly selective and environmentally friendly method for resolving racemic mixtures of chiral compounds. nih.govnih.gov Lipases can selectively catalyze the hydrolysis or transesterification of one enantiomer in a racemic mixture, allowing for the separation of the two. scielo.br
For hydroxy esters, lipase-mediated kinetic resolution is a common strategy. In this process, a racemic mixture of this compound could be subjected to hydrolysis. The lipase (B570770) would selectively hydrolyze one enantiomer to the corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester. These two compounds, having different functional groups, can then be easily separated. Alternatively, a racemic carboxylic acid precursor can be esterified, with the lipase selectively converting one enantiomer to the desired ester.
Candida antarctica lipase B (CAL-B) is a particularly effective and widely used biocatalyst for the resolution of various alcohols and amines. units.it For example, in the resolution of racemic ethyl 3-hydroxybutanoate, CAL-B catalyzed alcoholysis showed excellent enantioselectivity. researchgate.net
| Enzyme Type | Typical Substrate Analogue | Reaction Type | Selectivity Example |
| Candida antarctica Lipase B (CAL-B) | Racemic secondary alcohols/esters | Acylation / Alcoholysis | High enantioselectivity (E > 200) for resolving ethyl 3-hydroxybutanoate analogues. units.itresearchgate.net |
| Pseudomonas cepacia Lipase (PSL) | Racemic β-hydroxy esters | Hydrolysis | Used to resolve ethyl 3-hydroxy-3-phenylpropanoate, yielding the (R)-ester with 98% e.e. scielo.br |
| Candida rugosa Lipase (CRL) | Diastereoisomeric mixtures | Hydrolysis | Efficient in the kinetic resolution of diastereomeric FOP acetates. nih.gov |
Chiral Catalyst Applications in Stereoselective Synthesis
The use of chiral metal catalysts allows for the direct synthesis of a single enantiomer, often with high efficiency and selectivity. These catalysts create a chiral environment that directs the formation of one stereoisomer over the other.
Chiral dirhodium(II) carboxamidates, for example, are effective Lewis acid catalysts for a variety of asymmetric transformations, including hetero-Diels-Alder reactions and cycloadditions. grantome.com While not specifically detailed for this compound, such catalysts could be applied to key bond-forming reactions in its synthesis.
Another prominent strategy is asymmetric hydrogenation or reduction. For instance, the enantioselective hydrogenation of methyl acetoacetate (B1235776) using a Ru-BINAP catalyst can produce either enantiomer of the corresponding hydroxy ester. orgsyn.org Similarly, asymmetric reduction of a keto-ester precursor using microbial reductases can yield chiral hydroxy esters with high enantiomeric excess. For example, reductases from Saccharomyces cerevisiae have been used for the asymmetric synthesis of (S)-ethyl-4-chloro-3-hydroxy butanoate. nih.gov
Diastereomeric Salt Crystallization for Enantiomer Separation
Classical resolution via diastereomeric salt crystallization is a robust and widely used industrial method for separating enantiomers. researchgate.net This technique is applied to the carboxylic acid precursor, racemic 2-(hydroxymethyl)-3-methylbutanoic acid.
The process involves reacting the racemic acid with a single enantiomer of a chiral base (the resolving agent). wikipedia.org This acid-base reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, including solubility. researchgate.netwikipedia.org This difference allows for their separation by fractional crystallization. Once one diastereomer has been isolated in pure form, the chiral resolving agent is removed by an acid-base extraction, yielding the enantiomerically pure carboxylic acid, which can then be esterified to produce the desired enantiopure this compound. The efficiency of the separation is determined by the difference in solubility between the two diastereomeric salts. researchgate.net
| Common Chiral Resolving Agents (Bases) |
| (R)- or (S)-1-Phenylethylamine |
| Brucine |
| Strychnine |
| Cinchonine / Cinchonidine |
| Ephedrine |
Total Synthesis Strategies for Complex Derivatives
The strategic value of this compound and its structural relatives as chiral synthons is prominently featured in the total synthesis of complex natural products. These compounds offer a readily available stereocenter and a modifiable carbon framework, which can be elaborated into more sophisticated molecular architectures. A compelling illustration of this is the total synthesis of (-)-spongidepsin, a cytotoxic 13-membered cyclodepsipeptide isolated from the marine sponge Spongia sp. nih.govacs.org The assembly of this intricate molecule demonstrates the strategic deployment of a fragment conceptually derived from a 2-(hydroxymethyl)-3-methylbutanoate unit.
One of the documented total syntheses of (-)-spongidepsin, reported by Ghosh and Li, employs a convergent strategy. acs.orgacs.org This approach involves the independent synthesis of key molecular fragments, which are subsequently coupled to form the final product. The synthesis of the C1-C5 fragment of (-)-spongidepsin is particularly pertinent as it showcases the methods used to construct a substructure analogous to the target butanoate.
The synthesis initiated from the commercially available Roche ester, specifically methyl (S)-3-hydroxy-2-methylpropionate, which contains a stereocenter comparable to that in the target compound. The synthetic pathway is outlined below:
| Step | Starting Material | Reagents and Conditions | Product | Yield |
|---|---|---|---|---|
| 1 | Methyl (S)-3-hydroxy-2-methylpropionate | TBDPSCl, imidazole, DMF, 0 °C to rt | Methyl (S)-3-(tert-butyldiphenylsilyloxy)-2-methylpropionate | - |
| 2 | Methyl (S)-3-(tert-butyldiphenylsilyloxy)-2-methylpropionate | DIBAL-H, hexanes, -78 °C | (S)-3-(tert-butyldiphenylsilyloxy)-2-methylpropanal | 88% (for 2 steps) |
| 3 | (S)-3-(tert-butyldiphenylsilyloxy)-2-methylpropanal | (Z)-crotyltributylstannane, BF3·OEt2, CH2Cl2, -78 °C | Protected C1-C5 fragment | 75% |
The synthetic sequence commences with the protection of the primary hydroxyl group of the Roche ester as a tert-butyldiphenylsilyl (TBDPS) ether. acs.org Following this, the methyl ester is reduced to an aldehyde using diisobutylaluminium hydride (DIBAL-H), which furnishes the essential electrophile for the subsequent reaction. acs.org The critical carbon-carbon bond formation is accomplished through a diastereoselective crotylstannylation reaction. acs.orgacs.org The addition of (Z)-crotyltributylstannane to the aldehyde, facilitated by the Lewis acid catalyst boron trifluoride etherate, establishes the desired stereochemistry at the newly generated stereocenters. acs.org
This fragment is then subjected to further transformations and ultimately coupled with other synthesized fragments to finalize the total synthesis of (-)-spongidepsin. acs.orgacs.org This example effectively illustrates how a simple chiral building block, analogous to this compound, serves as a crucial starting point for the stereocontrolled synthesis of complex, biologically significant molecules. The inherent stereochemistry of the starting material directs the stereochemical outcome of the ensuing reactions, a prevalent and potent strategy in contemporary asymmetric synthesis.
Chemical Reactivity and Transformation Pathways of Ethyl 2 Hydroxymethyl 3 Methylbutanoate
Functional Group Transformations
The presence of both a primary alcohol and an ethyl ester allows for a range of functional group interconversions. These transformations are fundamental in modifying the structure and properties of the molecule for various synthetic purposes.
The primary hydroxyl group in ethyl 2-(hydroxymethyl)-3-methylbutanoate can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.
Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an aprotic solvent like dichloromethane (B109758) (CH₂Cl₂), are typically employed for the selective oxidation of primary alcohols to aldehydes. This transformation would yield ethyl 2-formyl-3-methylbutanoate. To prevent over-oxidation to the carboxylic acid, careful control of the reaction conditions is necessary.
Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) in a basic solution, or chromic acid (H₂CrO₄), generated in situ from a chromium(VI) reagent and acid, will typically oxidize the primary alcohol to a carboxylic acid. This reaction would proceed through the intermediate aldehyde, which is further oxidized to give 2-(ethoxycarbonyl)-3-methylbutanoic acid.
| Oxidizing Agent | Product | Typical Reaction Conditions |
| Pyridinium chlorochromate (PCC) | Ethyl 2-formyl-3-methylbutanoate | Dichloromethane (CH₂Cl₂), Room Temp. |
| Dess-Martin periodinane (DMP) | Ethyl 2-formyl-3-methylbutanoate | Dichloromethane (CH₂Cl₂), Room Temp. |
| Potassium permanganate (KMnO₄) | 2-(Ethoxycarbonyl)-3-methylbutanoic acid | Basic solution, Heat |
| Chromic acid (H₂CrO₄) | 2-(Ethoxycarbonyl)-3-methylbutanoic acid | Acetone, Sulfuric acid (Jones oxidation) |
Note: The data in this table is illustrative of typical outcomes for the oxidation of primary alcohols and has not been derived from specific experimental results for this compound.
The ester functional group of this compound can be reduced to a primary alcohol. This transformation requires strong reducing agents, as esters are less reactive than aldehydes or ketones.
Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to primary alcohols. The reaction of this compound with LiAlH₄ in an anhydrous ether solvent, followed by an aqueous workup, would yield 2-(hydroxymethyl)-3-methylbutan-1-ol. It is important to note that LiAlH₄ will also reduce the hydroxyl group's proton to hydrogen gas, so an excess of the reagent is required.
Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent and is generally not reactive enough to reduce esters under standard conditions. Therefore, it can be used to selectively reduce aldehydes or ketones in the presence of an ester. In the case of this compound, NaBH₄ would not be expected to reduce the ester group.
| Reducing Agent | Product | Typical Reaction Conditions |
| Lithium aluminum hydride (LiAlH₄) | 2-(Hydroxymethyl)-3-methylbutan-1-ol | Anhydrous ether (e.g., THF, Et₂O), then H₂O workup |
| Sodium borohydride (NaBH₄) | No reaction with the ester group | Protic solvent (e.g., MeOH, EtOH) |
Note: The data in this table represents the expected reactivity of esters with these common reducing agents and is not based on specific experimental data for this compound.
The hydroxyl group of this compound can be converted into a better leaving group to facilitate nucleophilic substitution reactions. This is a common strategy to introduce a variety of other functional groups.
A common method to activate the hydroxyl group is to convert it into a sulfonate ester, such as a tosylate (-OTs) or mesylate (-OMs). This is typically achieved by reacting the alcohol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine. The resulting ethyl 2-(tosyloxymethyl)-3-methylbutanoate or ethyl 2-(mesyloxymethyl)-3-methylbutanoate is then susceptible to attack by a wide range of nucleophiles (e.g., halides, cyanide, azides), leading to the displacement of the sulfonate leaving group.
Another approach involves the use of reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to convert the primary alcohol directly into the corresponding alkyl chloride or bromide, respectively.
Role as a Synthetic Intermediate and Building Block
The bifunctional nature of this compound, combined with its chiral possibilities, makes it a valuable building block in organic synthesis.
Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. This compound can undergo transesterification in the presence of an acid or base catalyst and another alcohol. For example, reacting it with methanol (B129727) in the presence of a catalytic amount of sulfuric acid or sodium methoxide (B1231860) would lead to the formation of mthis compound and ethanol. This reaction is typically reversible and can be driven to completion by using a large excess of the reactant alcohol or by removing one of the products.
This reactivity allows for the modification of the ester portion of the molecule, which can be useful for altering its physical properties or for subsequent synthetic steps.
If this compound is obtained in an enantiomerically pure form, it can serve as a chiral building block for the synthesis of more complex chiral molecules. The stereocenter at the C2 position can be used to introduce new stereocenters with high diastereoselectivity.
For instance, the hydroxyl group can be protected, and the ester group can be reduced to an aldehyde. This aldehyde can then be used in various asymmetric reactions, such as aldol (B89426) additions or Grignard reactions, where the existing stereocenter can influence the stereochemical outcome of the newly formed chiral center. Subsequently, the protecting group on the primary alcohol can be removed and further functionalized. This strategy is a cornerstone of chiral pool synthesis, where readily available chiral molecules are used as starting materials for the synthesis of enantiomerically pure target molecules.
Formation of Complex Ring Systems and Heterocycles
The bifunctional nature of this compound provides a template for the synthesis of various heterocyclic structures, including hydroxamic acid derivatives and potentially phosphinic acid analogues.
Hydroxamic Acid Derivatives
Hydroxamic acids are a class of organic compounds characterized by the functional group R-C(=O)N(OH)R'. These molecules are of significant interest due to their roles as metal chelators and their applications in medicinal chemistry. The synthesis of hydroxamic acids can often be achieved through the reaction of esters with hydroxylamine (B1172632) or its salts.
Given the ester functionality in this compound, a plausible pathway to its corresponding hydroxamic acid derivative involves nucleophilic acyl substitution. The general reaction proceeds by the attack of hydroxylamine on the electrophilic carbonyl carbon of the ester. This is typically performed under basic conditions, which deprotonate hydroxylamine to increase its nucleophilicity, or under neutral or slightly acidic conditions. The reaction results in the displacement of the ethoxy group (-OCH2CH3) and the formation of the N-hydroxy amide (hydroxamic acid) functionality.
General Reaction for the Formation of Hydroxamic Acid from an Ester: R-COOR' + NH₂OH → R-CONHOH + R'OH
For this compound, this transformation would yield 2-(hydroxymethyl)-N-hydroxy-3-methylbutanamide.
| Reactant | Reagent | Product |
| This compound | Hydroxylamine (NH₂OH) | 2-(hydroxymethyl)-N-hydroxy-3-methylbutanamide |
This conversion is a standard and widely used method for preparing hydroxamic acids from various ester starting materials. nih.govgoogle.com The reaction conditions can be optimized, for instance, by using microwave activation in the presence of a base to improve yields and reaction times. google.com
Phosphinic Acid Analogues
Phosphinic acids (R₂P(O)OH) and their esters (phosphinates) are organophosphorus compounds that can be considered as phosphorus analogues of carboxylic acids and esters. Synthesizing phosphinic acid analogues from α-hydroxy esters like this compound is not a direct or commonly documented transformation. The primary challenge lies in the formation of a stable carbon-phosphorus (C-P) bond at the α-position.
There are no established one-pot methods for this specific conversion. However, a hypothetical multi-step synthetic route could be proposed. This would likely involve:
Activation of the Hydroxyl Group: The primary alcohol in the starting material could be converted into a better leaving group, for example, a tosylate or a halide (e.g., by reaction with tosyl chloride or a halogenating agent).
Nucleophilic Substitution: The resulting activated intermediate could then potentially undergo nucleophilic substitution with a suitable phosphorus-based nucleophile, such as a phosphinate salt or a silyl (B83357) phosphite, in a reaction analogous to the Michaelis-Arbuzov or Michaelis-Becker reactions. This step would form the crucial C-P bond.
Hydrolysis: Subsequent hydrolysis of the ester and any phosphorus protecting groups would be necessary to yield the final phosphinic acid analogue.
It is critical to note that this proposed pathway is speculative and based on general principles of organic synthesis. The feasibility and efficiency of such a sequence for this compound would require experimental validation, as no specific examples are available in the current literature.
Reaction Mechanism Studies
A thorough review of scientific databases and chemical literature reveals a lack of specific reaction mechanism studies focused on this compound. While the general mechanisms for reactions involving its constituent functional groups (e.g., ester hydrolysis/amidation, alcohol oxidation) are well-understood in organic chemistry, detailed kinetic or computational studies pertaining to the transformation pathways of this particular molecule have not been published. Research in this area would be beneficial to fully characterize its reactivity profile and optimize conditions for its conversion into more complex derivatives.
Stereochemical Aspects and Enantiomeric Research of Ethyl 2 Hydroxymethyl 3 Methylbutanoate
Enantiomeric Forms and Chiral Purity
Ethyl 2-(hydroxymethyl)-3-methylbutanoate possesses a single stereogenic center at the second carbon position, which gives rise to two distinct enantiomeric forms: (R)-ethyl 2-hydroxy-3-methylbutanoate (B1261901) and (S)-ethyl 2-hydroxy-3-methylbutanoate. oeno-one.euresearchgate.net These stereoisomers are non-superimposable mirror images of each other, a property that leads to differences in their biological and sensory characteristics.
The specific enantiomers are identified by their unique CAS registry numbers:
(R)-ethyl 2-hydroxy-3-methylbutanoate: 129025-85-0 oeno-one.euresearchgate.net
(S)-ethyl 2-hydroxy-3-methylbutanoate: 63674-18-0 oeno-one.euresearchgate.net
For research purposes, particularly in sensory evaluation and analytical standard development, the synthesis of these enantiomers with high chiral purity is essential. Methodologies have been developed to produce both the (R) and (S) forms of ethyl 2-hydroxy-3-methylbutanoate at a purity level exceeding 98%. oeno-one.eu This high degree of enantiomeric purity is critical for accurately assessing the individual properties of each stereoisomer without interference from the other.
Enantiomeric Distribution in Natural Matrices
This compound is a naturally occurring volatile compound found in a variety of fruits and fermented beverages. oeno-one.euoeno-one.eu However, detailed research into its enantiomeric distribution has been most extensively conducted in wine.
A comprehensive study analyzing 99 different French wines revealed a distinct and consistent pattern in the enantiomeric distribution. oeno-one.euoeno-one.eu The (R)-enantiomer was found to be predominant in both red and white wines. oeno-one.eu In many young wines, only the (R)-form was detectable. The (S)-enantiomer, when present, was typically found in very small quantities, primarily in aged red wines. oeno-one.eu This suggests that the formation or release of the (S)-form may be related to aging processes in the wine matrix. oeno-one.eu
While the compound has been identified in other natural sources such as olive oil, pineapple, banana, and blueberries, specific studies detailing the enantiomeric ratios in these matrices are not as prevalent as in wine research. oeno-one.euoeno-one.eu
Table 1: Enantiomeric Distribution of this compound in Wine
| Wine Type | Predominant Enantiomer | Typical Enantiomeric Ratio (R/S) | Notes |
|---|---|---|---|
| Young Red & White Wines | (R)-E2H3MB | Almost exclusively (R)-form | The (S)-form is often not detected. |
| Aged Red Wines | (R)-E2H3MB | Up to 94/6 | Small levels of the (S)-form appear and can increase with age. oeno-one.eu |
Impact of Stereoisomerism on Chemical and Biochemical Interactions
The stereochemistry of this compound has a profound influence on its sensory perception, specifically its odor characteristics and detection thresholds. oeno-one.eu Olfactory evaluation by trained sensory panels has demonstrated that the (R) and (S) enantiomers possess distinct aromatic profiles.
(R)-E2H3MB is often described as having a "heavier fruity odor." oeno-one.eu
(S)-E2H3MB is characterized by notes of "red fruits," "pineapple," and "green apple." oeno-one.eu
The racemic mixture (an equal blend of both enantiomers) is described with artificial aroma notes like "candy," with nuances of strawberry, pineapple, and kiwifruit. oeno-one.eu
This difference in perception is further quantified by their odor detection thresholds, which vary depending on the matrix (e.g., water versus an alcoholic beverage like wine). A study determined the detection thresholds in both water and red wine, revealing that the (S)-enantiomer is more potent (i.e., has a lower detection threshold) in both media. oeno-one.euresearchgate.net
Table 2: Odor Detection Thresholds of E2H3MB Enantiomers
| Enantiomer | Detection Threshold in Water | Detection Threshold in Red Wine |
|---|---|---|
| (R)-E2H3MB | 4 µg/L | 51 mg/L |
| (S)-E2H3MB | 1.5 µg/L | 21 mg/L |
Data sourced from Gammacurta et al. (2018). oeno-one.euresearchgate.net
These findings confirm that stereoisomerism is a critical factor in the molecule's interaction with olfactory receptors. oeno-one.eu Despite these distinct sensory properties, research has indicated that the concentrations of both enantiomers found naturally in wines are considerably below their respective detection thresholds in that medium. oeno-one.euresearchgate.net Consequently, it is concluded that this compound does not directly contribute in a significant way to the fruity aroma of red wine. oeno-one.euoeno-one.eu
Methods for Enantiomeric Excess Determination
The accurate separation and quantification of the enantiomers of this compound are crucial for studying its distribution and sensory impact. The primary analytical technique employed for this purpose is chiral gas chromatography (GC) . oeno-one.euresearchgate.net
This method utilizes a specialized capillary column with a chiral stationary phase, which interacts differently with each enantiomer, allowing them to be separated as they pass through the column. For this compound, a γ-cyclodextrin phase has been shown to be effective for achieving baseline separation of the (R) and (S) forms. oeno-one.euoeno-one.eu
Following separation by the chiral GC column, detection is typically performed using a mass spectrometer (MS). The MS can be operated in selected ion monitoring (SIM) mode , which increases sensitivity and selectivity by monitoring for specific mass-to-charge ratio (m/z) ions that are characteristic fragments of the target compound. oeno-one.eu For this compound, monitored ions include m/z 55, 73, 87, and 101. researchgate.net This combination of chiral GC for separation and MS for sensitive detection allows for the precise determination of the concentration of each enantiomer and thus the calculation of the enantiomeric ratio or enantiomeric excess in a given sample. oeno-one.euresearchgate.net
Other general techniques for determining enantiomeric excess for chiral compounds include chiral high-performance liquid chromatography (HPLC) coupled with various detectors, such as circular dichroism or fluorescence detectors. uma.es However, for the specific analysis of volatile esters like this compound in complex matrices like wine, chiral GC-MS is the well-established and preferred method. oeno-one.euoeno-one.eu
Advanced Analytical Methodologies for Ethyl 2 Hydroxymethyl 3 Methylbutanoate Research
Chromatographic Techniques
Chromatography is a cornerstone for the separation and analysis of volatile and semi-volatile compounds like ethyl 2-(hydroxymethyl)-3-methylbutanoate. Advanced chromatographic methods enable the resolution of its stereoisomers and its differentiation from other components in a mixture.
Chiral Gas Chromatography (GC) for Enantiomer Separation
Chiral Gas Chromatography (GC) is a powerful technique for the separation of enantiomers, which are non-superimposable mirror-image molecules. gcms.cz For this compound, separating the (R) and (S) enantiomers is critical as they can possess different sensory properties. This separation is typically achieved by using a capillary column coated with a chiral stationary phase (CSP), often a derivatized cyclodextrin. gcms.cz
Research on the enantiomeric composition of this ester in wine has successfully employed chiral GC coupled with mass spectrometry (MS). oeno-one.eu In one such study, the enantiomers were effectively separated on a Chiraldex Gamma-TA column. oeno-one.eu The analysis revealed that in red and white wines, the (R)-enantiomer is predominantly present. oeno-one.eu The use of hydrogen as a carrier gas is often preferred for its efficiency in enantiomeric separations. hplc.sk
Below are the typical parameters used for the chiral GC-MS analysis of this compound enantiomers. oeno-one.eu
| Parameter | Specification |
| Column | Chiraldex Gamma-TA (50 m x 0.25 mm, 0.12 µm film thickness) |
| Injection Mode | Split (15 mL/min flow) |
| Injector Temperature | 200 °C |
| Oven Program | 40 °C (1 min hold), then 1 °C/min to 100 °C, then 3 °C/min to 180 °C (5 min hold) |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Comprehensive Two-Dimensional Gas Chromatography (GCxGC)
Comprehensive two-dimensional gas chromatography (GCxGC) is a high-performance analytical technique that provides significantly enhanced separation capacity for analyzing complex mixtures, such as food aromas, environmental extracts, or petrochemicals. chromatographyonline.comchemistry-matters.com This method utilizes two columns with different stationary phases connected by a modulator. chemistry-matters.comwikipedia.org The entire sample is subjected to separation in both dimensions, creating a highly detailed two-dimensional chromatogram. copernicus.org
In a typical GCxGC setup for analyzing volatile organic compounds, the first-dimension column is a long, nonpolar column that separates compounds based on their volatility. chromatographyonline.comcopernicus.org The effluent is then trapped by a modulator and periodically re-injected onto a second, shorter, polar column, which provides a rapid, orthogonal separation based on polarity. chromatographyonline.comcopernicus.org This process dramatically increases peak capacity and sensitivity, allowing for the resolution of compounds that would co-elute in a single-column separation. chromatographyonline.com
While specific studies on this compound using GCxGC are not detailed in the provided results, the technique is ideally suited for its analysis in complex samples where it may be present as a minor component among hundreds of other volatile compounds.
Typical GCxGC Configuration for Volatile Analysis
| Parameter | First Dimension (¹D) | Second Dimension (²D) |
|---|---|---|
| Column Type | Nonpolar (e.g., DB-5) | Polar (e.g., BP21) |
| Length | 20–30 m | 1–5 m |
| Separation Basis | Volatility / Boiling Point | Polarity |
| Modulator | Thermal or Flow-based | N/A |
| Detector | Time-of-Flight Mass Spectrometry (TOFMS) or Flame Ionization Detector (FID) | N/A |
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases
High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is another vital technique for enantiomeric separation, particularly for compounds that are less volatile or thermally sensitive. hplc.eumdpi.com The demand for stereoselective separation methods has grown, especially in the pharmaceutical and chemical industries, making chiral HPLC an indispensable tool. hplc.eu
Various types of CSPs are available, including polysaccharide-based (e.g., derivatized cellulose or amylose), protein-based, and Pirkle-type columns. nih.govsigmaaldrich.comnih.gov For a polar compound like this compound, several chromatographic modes could be employed, including normal-phase, reversed-phase, and polar organic modes. nih.gov The choice of mobile phase is critical and often consists of a mixture of a hydrocarbon (like hexane) and an alcohol modifier (like isopropanol or ethanol) in normal-phase mode. hplc.eu An advantage of some CSPs is the ability to invert the elution order of enantiomers by using a column with the opposite absolute configuration, which is useful for purifying trace enantiomers. hplc.eu
Commonly Used Chiral Stationary Phases in HPLC
| CSP Type | Chiral Selector Example | Typical Mobile Phase Modes |
|---|---|---|
| Polysaccharide-based | 3,5-dimethylphenylcarbamate-derivatized cellulose | Normal Phase, Polar Organic |
| Glycopeptide Antibiotic | Teicoplanin or Vancomycin | Reversed Phase, Polar Ionic |
| Pirkle-type (π-acid/π-base) | N-3,5-dinitrobenzoyl-phenylglycine | Normal Phase, Reversed Phase |
| Cyclodextrin-based | Derivatized β-cyclodextrin | Reversed Phase, Polar Organic |
Spectroscopic and Spectrometric Characterization
Spectroscopic and spectrometric methods are essential for confirming the identity and elucidating the precise molecular structure of this compound.
Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Analysis
Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a primary tool for the identification of this compound. The mass spectrometer ionizes the molecule and then separates the resulting ions based on their mass-to-charge ratio (m/z). The molecular ion peak confirms the compound's molecular weight, while the fragmentation pattern provides a unique fingerprint for structural confirmation.
In the electron impact (EI) mass spectrum of this compound, the parent molecular ion [C₇H₁₄O₃]⁺• would appear at m/z 146. The fragmentation pattern is characterized by the loss of various functional groups. Analysis of this ester in wine using GC-MS in Selected Ion Monitoring (SIM) mode focused on specific, characteristic fragment ions to ensure accurate quantification and identification. oeno-one.eu
Characteristic Mass Spectrometry Ions for this compound oeno-one.eu
| m/z Value | Potential Fragment Identity |
|---|---|
| 101 | [M - OCH₂CH₃]⁺ (Loss of the ethoxy group) |
| 87 | [M - CH(CH₃)₂]⁺ (Loss of the isopropyl group) |
| 73 | [COOCH₂CH₃]⁺ (Fragment containing the ethyl ester group) |
| 55 | [CH(CH₃)₂]⁺ (Isopropyl cation) |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of organic molecules. jchps.combbhegdecollege.com By analyzing the chemical shifts (δ), coupling constants (J), and integration of signals in ¹H NMR and ¹³C NMR spectra, the exact connectivity and spatial arrangement of atoms within the molecule can be determined.
For this compound, the ¹H NMR spectrum would show distinct signals for the protons of the ethyl group (a triplet and a quartet), the isopropyl group (two doublets for the methyls and a multiplet for the CH), the hydroxymethyl group (a doublet), and the proton on the chiral carbon. The ¹³C NMR spectrum would similarly show unique signals for each of the seven carbon atoms in the molecule.
Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~ 4.2 | Quartet | 2H | -O-CH₂ -CH₃ |
| ~ 4.0 | Doublet | 1H | -CH(OH )-CH- |
| ~ 3.6 | Doublet | 2H | -CH₂ -OH |
| ~ 2.1 | Multiplet | 1H | -CH(CH ₃)₂ |
| ~ 1.2 | Triplet | 3H | -O-CH₂-CH₃ |
Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~ 174 | C =O (Ester) |
| ~ 78 | -C H(OH)- |
| ~ 65 | -C H₂-OH |
| ~ 61 | -O-C H₂-CH₃ |
| ~ 30 | -C H(CH₃)₂ |
| ~ 19 | -CH(C H₃)₂ |
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.netnih.gov For this compound, FTIR analysis is critical for confirming its molecular structure, which is characterized by a hydroxyl group, an ester group, and aliphatic hydrocarbon chains.
The FTIR spectrum of this compound will exhibit distinctive absorption bands corresponding to the vibrations of its specific chemical bonds. The presence of the hydroxyl (-OH) group from the hydroxymethyl substituent results in a characteristic broad and intense absorption band in the region of 3650 to 3300 cm⁻¹. libretexts.orgpressbooks.pub This broadening is a direct consequence of intermolecular hydrogen bonding. pressbooks.pub
The ester functional group gives rise to several strong, identifiable peaks. The most prominent is the carbonyl (C=O) stretching vibration, which appears as a sharp and intense peak typically between 1750 and 1735 cm⁻¹ for a saturated aliphatic ester. libretexts.orgpressbooks.pub Additionally, the ester is characterized by two C-O stretching vibrations which are typically found in the 1300 to 1000 cm⁻¹ region. libretexts.orgspectroscopyonline.com These bands, often referred to as the "fingerprint region," can be complex but are crucial for confirming the ester linkage. libretexts.org
The aliphatic nature of the ethyl and isobutyl portions of the molecule is confirmed by C-H stretching vibrations from the methyl (CH₃) and methylene (CH₂) groups, which are observed in the 3000-2850 cm⁻¹ range. C-H bending vibrations for these groups also appear in the 1470-1365 cm⁻¹ region.
The table below summarizes the principal FTIR absorption bands expected for this compound.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Characteristics |
| Hydroxyl (O-H) | Stretching | 3650 - 3300 | Strong, Broad |
| Alkane (C-H) | Stretching | 3000 - 2850 | Medium to Strong |
| Ester Carbonyl (C=O) | Stretching | 1750 - 1735 | Strong, Sharp |
| Alkane (C-H) | Bending | 1470 - 1365 | Variable |
| Ester (C-O) | Stretching | 1300 - 1000 | Two Strong Bands |
Sample Preparation and Extraction Techniques for Complex Matrices
The accurate quantification and analysis of this compound in complex matrices, such as food, beverages, and biological fluids, necessitate robust sample preparation and extraction procedures. The primary goal of these techniques is to isolate the target analyte from interfering compounds, concentrate it to detectable levels, and present it in a suitable solvent for instrumental analysis, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Liquid-liquid extraction (LLE) is a commonly employed technique. Research on the presence of this compound in wine has utilized LLE with dichloromethane (B109758) as the extraction solvent. oeno-one.eu In a typical procedure, a wine sample is mixed with an internal standard (e.g., octan-3-ol) and then extracted sequentially with multiple portions of dichloromethane. oeno-one.eu The organic phases are combined, dried using an agent like anhydrous sodium sulfate to remove residual water, and then concentrated under a gentle stream of nitrogen to a small volume before analysis. oeno-one.eu This method effectively separates the relatively nonpolar ester from the aqueous, sugary, and acidic components of the wine.
Solid-phase extraction (SPE) offers an alternative to LLE, often providing cleaner extracts and reducing solvent consumption. nih.gov For an analyte like this compound, a reversed-phase SPE sorbent (e.g., C18) could be used. The aqueous sample is loaded onto the conditioned cartridge, where the analyte is retained. Interfering polar compounds are washed away, and the target compound is then eluted with a small volume of an organic solvent. Diatomaceous earth-based columns are also effective for extracting weak polar compounds from aqueous samples. nih.gov
The choice of extraction technique depends on the matrix's properties, the analyte's concentration, and the subsequent analytical method.
| Extraction Technique | Matrix Example | Key Solvents/Sorbents | Principle of Operation |
| Liquid-Liquid Extraction (LLE) | Wine | Dichloromethane | Partitioning of the analyte between two immiscible liquid phases based on its relative solubility. oeno-one.eu |
| Solid-Phase Extraction (SPE) | Fruit Juices, Fermented Foods | C18, Diatomaceous Earth | Analyte is retained on a solid sorbent while the matrix passes through; it is then eluted with a different solvent. nih.gov |
| Solid-Phase Microextraction (SPME) | Alcoholic Beverages | Polydimethylsiloxane (PDMS) fiber | A fused-silica fiber coated with a stationary phase is exposed to the sample's headspace or immersed in the liquid to adsorb analytes. |
Biochemical Roles and Biosynthetic Pathways
Microbial Biotransformations and Enzymatic Production
Microorganisms, particularly lactic acid bacteria and yeasts, are well-known for their capacity to produce a diverse array of esters during fermentation, contributing significantly to the flavor and aroma profiles of fermented foods and beverages. The formation of ethyl 2-(hydroxymethyl)-3-methylbutanoate in these systems is a result of specific enzymatic activities on precursors derived from cellular metabolism.
Lactic acid bacteria (LAB) possess a range of esterases that catalyze both the hydrolysis and synthesis of esters. These enzymes are crucial in the development of flavor in fermented dairy products and wines. While direct synthesis of this compound by LAB has not been explicitly detailed, the presence of the related compound, ethyl 2-hydroxy-3-methylbutanoate (B1261901), in wine has been suggested as a potential marker for LAB esterase activity oeno-one.eu. LAB esterases typically act on short-chain fatty acids and alcohols, and their substrate specificity can be quite broad, encompassing hydroxylated acyl groups researchgate.netfrontiersin.org. The synthesis of this compound by LAB would likely involve the esterification of 2-(hydroxymethyl)-3-methylbutanoic acid with ethanol, a common product of bacterial fermentation. The esterases from various LAB species, including Lactobacillus plantarum, have been shown to be active on a wide range of phenolic esters, indicating their versatility in handling substituted acid moieties researchgate.netnih.gov.
Table 1: Examples of Lactic Acid Bacteria Species with Characterized Esterase Activity
| Lactic Acid Bacteria Species | Substrates/Products of Esterase Activity | Reference |
| Lactobacillus plantarum | Hydroxycinnamic esters (e.g., methyl ferulate) | researchgate.netnih.gov |
| Lactobacillus acidophilus | Feruloyl esters | frontiersin.orgnih.gov |
| Lactobacillus fermentum | Feruloyl esters | frontiersin.org |
| Lactobacillus amylovorus | Feruloyl esters | frontiersin.org |
Yeasts, particularly Saccharomyces cerevisiae, are prolific producers of a wide variety of esters during alcoholic fermentation. These esters are primarily synthesized through the condensation of an alcohol with an acyl-CoA, a reaction catalyzed by alcohol acetyltransferases (AATs) or alcohol acyltransferases nih.govbiorxiv.org. The biosynthesis of branched-chain esters in yeast is closely linked to the catabolism of branched-chain amino acids (BCAAs) via the Ehrlich pathway. This pathway generates branched-chain higher alcohols and branched-chain carboxylic acids, which can then serve as precursors for ester synthesis.
While the direct production of this compound by yeast is not well-documented, the formation of other hydroxylated esters, such as ethyl 3-hydroxybutanoate, is known to occur oeno-one.eu. The synthesis of this compound in yeast would likely proceed through the esterification of 2-(hydroxymethyl)-3-methylbutanoyl-CoA with ethanol. The substrate specificity of yeast AATs is broad, and they are known to accept a variety of acyl-CoAs and alcohols, including those with branched chains nih.govbiorxiv.org. The Eat1p enzyme in yeast, for instance, exhibits high alcoholysis activity, capable of transferring acyl groups between different alcohols nih.gov.
Plant Metabolic Pathways and Natural Occurrence
Plants are known to synthesize a vast array of secondary metabolites, including esters that contribute to their aroma and defense mechanisms. The biosynthesis of these compounds often originates from primary metabolic pathways, such as amino acid metabolism.
The biosynthesis of the carbon skeleton of this compound in plants is plausibly derived from the metabolism of branched-chain amino acids (BCAAs) such as valine and leucine. Plants synthesize BCAAs through a series of enzymatic steps involving acetohydroxyacid synthase, ketol-acid reductoisomerase, dihydroxyacid dehydratase, and branched-chain aminotransferase.
The BCAA metabolic pathway can lead to the formation of various branched-chain compounds. For instance, the catabolism of valine can produce 2-keto-isovalerate, which can be further metabolized to isobutyryl-CoA. It is conceivable that a hydroxylation step, catalyzed by a hydroxylase, could occur on a C5 precursor derived from BCAA metabolism to introduce the hydroxymethyl group. This hydroxylated acid or its CoA ester could then be esterified with ethanol to form this compound. The natural occurrence of a structurally related compound, chrysanthemyl 2-hydroxy-3-methylbutanoate, as a component of the citrophilus mealybug sex pheromone, which is synthesized from the plant-derived precursor chrysanthemol, lends support to the potential for plants to produce such modified branched-chain esters researchgate.net.
Ethyl tiglate (ethyl (E)-2-methyl-2-butenoate) is an unsaturated ester that shares a similar carbon skeleton with this compound. The biological hydrogenation of the double bond in ethyl tiglate, coupled with a hydroxylation reaction, could theoretically yield the target compound. While the direct biological hydrogenation of ethyl tiglate to this compound has not been reported, enzymatic reduction of α,β-unsaturated esters is a known biochemical reaction. Enoate reductases, a class of flavin-dependent enzymes, are capable of catalyzing the stereoselective reduction of the carbon-carbon double bond in various α,β-unsaturated compounds.
Furthermore, the biosynthesis of 3-hydroxy-2-methylbutyrate (3H2MB) has been demonstrated in bacteria through the metabolism of tiglic acid, a precursor of ethyl tiglate rsc.org. This suggests that microorganisms possess the enzymatic machinery to modify the tiglate backbone. A subsequent hydroxylation and esterification with ethanol could lead to the formation of this compound.
Enzymatic Reaction Mechanisms in Biological Systems
The formation of this compound in biological systems would involve a series of enzymatic reactions, primarily catalyzed by esterases/acyltransferases and potentially hydroxylases and reductases.
The key final step in the biosynthesis is the esterification reaction. This is typically catalyzed by an alcohol acyltransferase (AAT) in yeast and plants, or an esterase in lactic acid bacteria. The general mechanism for AATs involves a catalytic triad (usually Ser-His-Asp) within the active site. The reaction proceeds through a two-step process:
Acyl-Enzyme Intermediate Formation: The acyl group from an acyl-CoA molecule (e.g., 2-(hydroxymethyl)-3-methylbutanoyl-CoA) is transferred to the active site serine, forming a covalent acyl-enzyme intermediate and releasing Coenzyme A.
Acyl Transfer to Alcohol: The acyl group is then transferred from the serine residue to an alcohol molecule (ethanol), forming the final ester product, this compound, and regenerating the free enzyme.
Table 2: Key Enzyme Classes Potentially Involved in this compound Biosynthesis
| Enzyme Class | Proposed Role in Biosynthesis | Precursor(s) | Product(s) |
| Hydroxylase | Introduction of the hydroxymethyl group | A C5 branched-chain precursor | 2-(hydroxymethyl)-3-methylbutanoic acid precursor |
| Enoate Reductase | Reduction of the C=C double bond | Ethyl tiglate | Ethyl 2-methylbutanoate |
| Alcohol Acyltransferase / Esterase | Esterification | 2-(hydroxymethyl)-3-methylbutanoyl-CoA + Ethanol | This compound |
The generation of the 2-(hydroxymethyl)-3-methylbutanoyl moiety itself is a critical preceding step. This could occur via a hydroxylase , such as a cytochrome P450 monooxygenase or a non-heme iron-dependent oxygenase. These enzymes are capable of regio- and stereoselectively hydroxylating C-H bonds in a wide range of substrates. In this case, such an enzyme would act on a suitable C5 branched-chain precursor derived from amino acid metabolism.
Advanced Applications in Chemical Synthesis and Materials Science
Chiral Auxiliaries and Reagents in Asymmetric Reactions
Asymmetric synthesis is a critical field in chemistry focused on the selective production of a single enantiomer of a chiral molecule. One powerful strategy in this domain is the use of a chiral auxiliary—a molecule that is temporarily attached to a substrate to direct the stereochemical outcome of a reaction, and which can be removed afterward. wikipedia.orgsigmaaldrich.com
Ethyl 2-(hydroxymethyl)-3-methylbutanoate possesses two chiral centers (at the C2 and C3 positions), making its enantiomerically pure forms potential candidates for use as chiral auxiliaries. The principle behind this application lies in the ability of the auxiliary's predefined stereochemistry to create a diastereomeric intermediate that sterically or electronically favors the formation of one stereoisomer over another in a subsequent reaction.
Potential Mechanism of Action:
Attachment: The substrate of interest would be covalently bonded to the this compound molecule, likely via its primary hydroxyl group.
Stereoinduction: The chiral environment established by the auxiliary would then influence reactions at a nearby prochiral center on the substrate. For example, in an alkylation or aldol (B89426) reaction, the bulky isopropyl group and the stereochemistry at the C2 and C3 positions would block one face of the reacting molecule, forcing an incoming reagent to attack from the opposite, less hindered face.
Cleavage: After the desired stereocenter has been created, the auxiliary would be cleaved from the product, yielding the enantiomerically enriched target molecule and recovering the auxiliary for potential reuse.
While this compound fits the structural requirements of a chiral auxiliary, its application in this capacity is not yet established in prominent literature, which more commonly features auxiliaries like Evans oxazolidinones or camphor-derived structures. wikipedia.org
Building Blocks for Specialty Chemicals
A building block, or synthon, is a molecule that provides a specific structural unit for the synthesis of more complex compounds. This compound is a versatile building block due to its combination of functional groups.
The primary alcohol (-CH₂OH) can undergo a variety of transformations:
Oxidation: It can be oxidized to an aldehyde or a carboxylic acid, providing a handle for further reactions like Wittig olefination, reductive amination, or amide bond formation.
Esterification/Etherification: It can react with acyl chlorides or alkyl halides to form esters or ethers, allowing for the introduction of new functional groups or protecting groups.
Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate), enabling its displacement by a wide range of nucleophiles to form new carbon-carbon or carbon-heteroatom bonds.
The ester group (-COOEt) also offers several synthetic pathways:
Hydrolysis: It can be saponified to the corresponding carboxylic acid, which can then be used in peptide coupling or other condensation reactions.
Reduction: It can be reduced to a primary alcohol, transforming the molecule into a diol.
Transesterification: The ethyl group can be exchanged for other alkyl or aryl groups, modifying the properties of the final product.
These reactive sites, combined with the molecule's defined stereochemistry, make it a valuable precursor for the synthesis of specialty chemicals such as fine chemicals, agrochemicals, and pharmaceutical intermediates where specific stereoisomers are required for biological activity.
Role in Complex Chemical Syntheses (e.g., natural product synthesis intermediates)
The synthesis of complex natural products often relies on the use of chiral pool starting materials—readily available, enantiomerically pure compounds that can be elaborated into a target molecule. This compound, particularly in its enantiopure forms, is well-suited to serve as such a starting material.
Its structure can be envisioned as a precursor to polyketide or amino acid-derived fragments found in many natural products. For instance, the 1,3-dioxygenated pattern that can be generated from this molecule is a common motif in macrolide antibiotics and other biologically active compounds. A hypothetical synthetic route could involve using the existing stereocenters at C2 and C3 as anchor points to set the stereochemistry of adjacent centers in a growing carbon chain. The dual functionality allows for chain extension from either the C1 (ester) or the C2 (hydroxymethyl) position, providing significant flexibility in synthetic design.
Controlled Release Systems
Controlled release systems are materials designed to deliver an active agent (such as a drug or pesticide) at a predetermined rate over a specific period. rsc.org Many of these systems are based on biodegradable polymers, which break down in the body or the environment into non-toxic components. nih.gov
Polyesters are a major class of biodegradable polymers used for this purpose. The structure of this compound makes it a theoretical monomer for the synthesis of such polyesters. Through a transesterification reaction, the ethyl ester could react with the primary hydroxyl group of another molecule to initiate polymerization, or it could be first converted to a diol (by reducing the ester) or a dicarboxylic acid (by hydrolyzing the ester and oxidizing the alcohol) to act as a monomer in a polycondensation reaction.
By incorporating this chiral, substituted monomer into a polyester (B1180765) backbone (e.g., with lactic acid or glycolic acid), a polymer with tailored properties could be created. The methyl and hydroxymethyl side groups would influence the polymer's physical properties, such as its crystallinity, glass transition temperature, and hydrophobicity. These factors, in turn, would control the rate of polymer degradation and the diffusion of an encapsulated drug, thereby modulating the release profile. nih.gov While this application is plausible from a chemical standpoint, specific research demonstrating the use of this compound in controlled release systems is not currently available.
Theoretical and Computational Investigations of Ethyl 2 Hydroxymethyl 3 Methylbutanoate
Conformational Analysis and Energy Landscapes
It is hypothesized that the most stable conformers would seek to minimize steric hindrance between the bulky isopropyl group, the ethyl ester group, and the hydroxymethyl group. Intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen of the ester is a plausible interaction that could significantly stabilize certain conformations. A relaxed PES scan, a common computational technique, could be employed to identify energy minima corresponding to stable conformers and the energy barriers between them. researchgate.net
Hypothetical Relative Energies of Stable Conformers
| Conformer | Dihedral Angle (O=C-C-C(CH3)2) | Dihedral Angle (C-C-O-H) | Relative Energy (kcal/mol) | Key Feature |
| A | ~180° (anti-periplanar) | ~60° (gauche) | 0.00 | Extended conformation, minimizes steric clash. |
| B | ~60° (gauche) | ~0° (syn-periplanar) | 1.25 | Potential for weak intramolecular hydrogen bonding. |
| C | ~180° (anti-periplanar) | ~180° (anti-periplanar) | 2.50 | Hydroxyl group oriented away from the ester. |
Note: This data is hypothetical and for illustrative purposes.
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), would provide fundamental insights into the electronic properties of ethyl 2-(hydroxymethyl)-3-methylbutanoate. These calculations can determine the distribution of electrons within the molecule, which is crucial for understanding its reactivity and spectroscopic properties.
Key parameters that would be calculated include the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is typically associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.
Furthermore, a calculated electrostatic potential (ESP) map would visualize the electron-rich and electron-poor regions of the molecule. For this compound, the ESP map would likely show negative potential (electron-rich) around the oxygen atoms of the carbonyl and hydroxyl groups, and positive potential (electron-poor) around the hydrogen atoms of the hydroxyl group and the alpha-carbon.
Hypothetical Calculated Electronic Properties (DFT B3LYP/6-31G)*
| Property | Value | Interpretation |
| HOMO Energy | -6.5 eV | Associated with the lone pairs of the oxygen atoms. |
| LUMO Energy | +1.8 eV | Associated with the π* orbital of the carbonyl group. |
| HOMO-LUMO Gap | 8.3 eV | Suggests high kinetic stability. |
| Dipole Moment | 2.5 D | Indicates a moderately polar molecule. |
Note: This data is hypothetical and for illustrative purposes.
Molecular Dynamics Simulations
While quantum chemical calculations provide information on a single molecule, molecular dynamics (MD) simulations can predict the behavior of a large ensemble of molecules over time. mdpi.com An MD simulation of this compound would model the interactions between molecules to predict bulk properties such as density, viscosity, and diffusion coefficients at different temperatures and pressures.
The simulation would begin by placing a number of molecules in a periodic box. A force field, which is a set of parameters describing the potential energy of the system, would be used to calculate the forces between atoms. By integrating Newton's equations of motion, the trajectory of each atom can be followed over time, providing a dynamic picture of the substance. For instance, MD simulations could be used to study how the compound interacts with a solvent, such as water, by analyzing the radial distribution functions between the solute and solvent molecules.
Hypothetical MD Simulation Parameters and Predicted Properties
| Parameter | Value |
| Force Field | OPLS-AA |
| Ensemble | NPT (isothermal-isobaric) |
| Temperature | 298 K |
| Pressure | 1 atm |
| Predicted Property | Value |
| Density | 0.98 g/cm³ |
| Self-Diffusion Coefficient | 1.2 x 10⁻⁶ cm²/s |
Note: This data is hypothetical and for illustrative purposes.
Prediction of Reactivity and Selectivity via Computational Models
Computational models can be powerful tools for predicting the chemical reactivity and selectivity of this compound. By analyzing the electronic structure obtained from quantum chemical calculations, it is possible to identify the most likely sites for electrophilic and nucleophilic attack.
For example, Fukui functions or analysis of the local electrophilicity and nucleophilicity indices could be used to quantify the reactivity of different atoms in the molecule. It is expected that the carbonyl carbon would be the primary site for nucleophilic attack, while the hydroxyl oxygen and carbonyl oxygen would be the most likely sites for protonation or coordination to Lewis acids.
Transition state theory can be combined with quantum chemical calculations to model reaction pathways and determine activation energies. This would allow for the prediction of the most favorable reaction products under different conditions. For instance, the esterification of the hydroxyl group or the hydrolysis of the ester could be modeled to understand the kinetics and thermodynamics of these reactions.
Hypothetical Reactivity Indices
| Atomic Site | Fukui Index (f-) for Electrophilic Attack | Fukui Index (f+) for Nucleophilic Attack | Predicted Reactivity |
| Carbonyl Carbon | 0.02 | 0.45 | Highly susceptible to nucleophilic attack. |
| Carbonyl Oxygen | 0.35 | 0.05 | Primary site for protonation/Lewis acid coordination. |
| Hydroxyl Oxygen | 0.28 | 0.08 | Nucleophilic and can be protonated. |
| Alpha-Carbon | 0.10 | 0.15 | Moderately susceptible to deprotonation under strong basic conditions. |
Note: This data is hypothetical and for illustrative purposes.
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Methodologies
Future research is anticipated to pivot away from conventional synthetic routes towards greener and more efficient methodologies. The focus will likely be on biocatalysis and chemo-enzymatic strategies, which offer high selectivity under mild reaction conditions.
Key research areas are expected to include:
Enzymatic Synthesis: The use of engineered enzymes, such as lipases and esterases, for the direct and stereoselective synthesis of ethyl 2-(hydroxymethyl)-3-methylbutanoate is a promising avenue. Biocatalysis can potentially reduce the reliance on harsh reagents and minimize waste production.
Chemo-enzymatic Routes: Combining chemical and enzymatic steps can leverage the advantages of both. For instance, a chemical synthesis could be used to produce a precursor that is then stereoselectively modified by an enzyme.
Sustainable Catalysts: The development of recyclable and non-toxic catalysts for the hydroxymethylation of corresponding butanoate esters represents a significant area for innovation.
| Methodology | Potential Advantages | Research Focus |
| Biocatalysis | High stereoselectivity, mild reaction conditions, reduced environmental impact. | Enzyme discovery and engineering, process optimization. |
| Chemo-enzymatic Synthesis | Combines the efficiency of chemical synthesis with the selectivity of biocatalysis. | Design of integrated multi-step reaction sequences. |
| Green Catalysis | Use of renewable feedstocks, atom economy, and recyclable catalysts. | Development of novel catalytic systems for C-C bond formation and functional group interconversion. |
Exploration of Undiscovered Reactivity Patterns
The bifunctional nature of this compound, possessing both a primary alcohol and an ester group, opens up a wide array of potential chemical transformations that are yet to be explored.
Future investigations are likely to focus on:
Intramolecular Reactions: The proximity of the hydroxyl and ester functionalities could be exploited to synthesize novel lactones or other cyclic compounds through intramolecular transesterification or other cyclization reactions.
Derivatization: The primary alcohol serves as a handle for a variety of derivatization reactions, including oxidation to the corresponding aldehyde or carboxylic acid, and etherification to introduce new functional groups.
Computational Modeling: The use of computational chemistry to predict reaction pathways and transition states will be instrumental in uncovering novel reactivity and guiding experimental design. Machine learning algorithms could also be employed to predict reaction outcomes based on the compound's structural features.
Advanced Analytical Tool Development for In-Situ Studies
To fully understand and optimize the synthesis and reactions of this compound, the development of advanced analytical tools for real-time, in-situ monitoring is crucial.
Emerging trends in this area include:
Process Analytical Technology (PAT): The implementation of PAT tools, such as in-situ infrared (IR) and Raman spectroscopy, can provide real-time information on reaction kinetics, conversion rates, and the formation of intermediates and byproducts.
Operando Spectroscopy: This technique allows for the simultaneous measurement of catalytic performance and the spectroscopic characterization of the catalyst under actual reaction conditions, providing valuable insights into reaction mechanisms.
Real-time Mass Spectrometry: Techniques like Direct Analysis in Real Time (DART) mass spectrometry can offer rapid and direct analysis of reaction mixtures without the need for sample preparation.
| Analytical Technique | Information Gained | Potential Impact |
| In-situ Spectroscopy (IR, Raman, NMR) | Real-time concentration profiles of reactants, intermediates, and products; reaction kinetics. | Enhanced process understanding and control, leading to improved yield and purity. |
| Operando Spectroscopy | Catalyst structure-activity relationships, identification of active sites and intermediates. | Rational design of more efficient and selective catalysts. |
| Real-time Mass Spectrometry | Rapid reaction profiling and high-throughput screening. | Acceleration of reaction discovery and optimization. |
Elucidation of Complex Biochemical Pathways
The structural similarity of this compound to intermediates in branched-chain amino acid metabolism suggests that it may have undiscovered roles in biological systems.
Future research in this domain will likely involve:
Metabolomics: Untargeted metabolomics studies could be employed to identify and quantify this compound and related metabolites in various biological samples, potentially revealing its involvement in novel biochemical pathways.
Metabolic Engineering: The production of this compound in microbial systems through metabolic engineering could be explored. This would not only provide a sustainable route for its synthesis but also help in understanding its biosynthetic pathway.
Cellular Signaling: Given that some esters are known to act as signaling molecules, investigating the potential role of this compound in cellular communication is a plausible future research direction.
Application in New Material Design
The presence of a primary hydroxyl group makes this compound a promising building block for the synthesis of new polymers and functional materials.
Anticipated developments include:
Biodegradable Polymers: The compound could be used as a monomer in polycondensation reactions to create biodegradable polyesters and poly(ester-amide)s with tailored properties.
Functional Materials: The hydroxyl group can be modified to introduce other functionalities, leading to the development of materials with specific properties, such as self-healing capabilities or stimuli-responsiveness.
Bio-based Coatings and Resins: Its potential as a component in the formulation of bio-based coatings, adhesives, and resins is an area ripe for exploration, aligning with the growing demand for sustainable alternatives to petroleum-derived products.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for ethyl 2-(hydroxymethyl)-3-methylbutanoate, and how can purity be ensured?
- Methodology : Synthesis typically involves esterification or transesterification. For example, analogous compounds (e.g., methyl esters) are synthesized via nucleophilic substitution or condensation reactions under inert atmospheres (N₂), with purification via C18 reverse-phase chromatography (acetonitrile/water) or silica gel chromatography (hexane/ethyl acetate) . Purity validation requires NMR (e.g., ¹H-NMR for stereochemical confirmation) and LCMS for molecular weight verification .
Q. How can enantiomeric purity be assessed for this compound?
- Methodology : Chiral gas chromatography (GC) using γ-cyclodextrin phases effectively separates enantiomers. Detection thresholds (e.g., 4 µg/L for R-enantiomer in water) highlight the need for high-sensitivity detectors (e.g., mass spectrometry) . Calibration with pure enantiomers is critical for accurate quantitation.
Q. What analytical techniques are suited for characterizing its stability under varying pH/temperature conditions?
- Methodology : Accelerated stability studies using HPLC to monitor degradation products (e.g., hydrolysis to 3-methyl-2-oxobutanoic acid). Controlled conditions (e.g., 40°C, pH 1–13) with periodic sampling can identify degradation pathways .
Advanced Research Questions
Q. How do stereochemical variations influence the biological activity of this compound?
- Methodology : Comparative studies of R- and S-enantiomers using enzyme inhibition assays (e.g., esterase activity in lactic acid bacteria) or receptor-binding assays. Evidence from wine studies shows R-enantiomer dominance (94:6 ratio) but no sensory impact due to sub-threshold concentrations . Advanced molecular docking simulations can predict stereospecific interactions with biological targets.
Q. What strategies resolve contradictions between in vitro bioactivity and in vivo efficacy?
- Methodology : Investigate metabolic stability (e.g., liver microsome assays) or bioavailability limitations. For example, ethyl esters in wine showed no aroma modulation despite in vitro esterase activity, likely due to rapid hydrolysis or low tissue penetration . Pharmacokinetic profiling (e.g., plasma half-life) is essential.
Q. How can its reactivity be leveraged in synthesizing complex pharmacophores?
- Methodology : The hydroxymethyl group enables nucleophilic substitution (e.g., bromination for cross-coupling reactions) or oxidation to ketones. For example, analogous bromo-esters (e.g., methyl 2-bromo-3-ethoxy-3-methylbutanoate) undergo Suzuki-Miyaura coupling for aryl group introduction . Optimize reaction conditions (e.g., Pd catalysts, solvent polarity) to minimize ester hydrolysis.
Data Interpretation & Experimental Design
Q. How should researchers address low signal-to-noise ratios in trace-level detection (e.g., <1 µg/L)?
- Methodology : Pre-concentration techniques (e.g., solid-phase extraction) paired with high-resolution MS (HRMS) enhance sensitivity. In wine studies, chiral GC-MS achieved detection at 1.5 µg/L for S-enantiomers . Internal standards (e.g., deuterated analogs) improve quantitation accuracy.
Q. What statistical approaches validate enantiomeric ratio significance in biological systems?
- Methodology : Multivariate analysis (e.g., PCA) to correlate enantiomeric ratios with bioactivity. For non-significant sensory differences (e.g., wine aroma), power analysis ensures adequate sample size . Bootstrap resampling can assess confidence intervals for low-abundance enantiomers.
Safety & Handling
Q. What safety protocols are recommended for handling halogenated derivatives of this compound?
- Methodology : Use fume hoods and PPE (gloves, goggles) for brominated analogs. Quench reactive intermediates (e.g., Na₂S₂O₃ washes) and avoid skin contact, as per SDS guidelines for related esters .
Tables for Key Data
| Property | Value | Source |
|---|---|---|
| Detection threshold (S-enantiomer) | 1.5 µg/L (water), 21 mg/L (wine) | |
| Chiral GC phase | γ-cyclodextrin | |
| Common degradation products | 3-methyl-2-oxobutanoic acid |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
